molecular formula C12H14O4 B191210 Ethyl ferulate CAS No. 4046-02-0

Ethyl ferulate

Cat. No. B191210
CAS RN: 4046-02-0
M. Wt: 222.24 g/mol
InChI Key: ATJVZXXHKSYELS-FNORWQNLSA-N
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Description

Ethyl ferulate (also known as Ferulic acid ethyl ester) is the alkyl ester derivative of ferulic acid, which is a naturally occurring plant product . It has anti-oxidative, anti-inflammatory, neuroprotective, and antiproliferative activities . It is also used in skincare products due to its ability to protect the skin from aging stressors .


Synthesis Analysis

Ethyl ferulate can be synthesized through the esterification of ferulic acid and ethanol . The reaction is catalyzed by lipase from Bacillus subtilis . The reaction conditions such as temperature (37 °C), reaction period (24 h), and amount of immobilized enzyme (100 mg) were chosen based on previous studies .


Molecular Structure Analysis

The molecular formula of Ethyl ferulate is C12H14O4 . Its average mass is 222.237 Da and its monoisotopic mass is 222.089203 Da .


Chemical Reactions Analysis

Ethyl ferulate has been found to be involved in reactions such as the transesterification with coconut oil and shea butter . In these reactions, ethyl ferulate and the vegetable oil/fat were combined in a 1.0:1.3 mol ratio in the presence of Candida antartica lipase B immobilized on an acrylic resin .


Physical And Chemical Properties Analysis

Ethyl ferulate has a density of 1.2±0.1 g/cm3, a boiling point of 382.3±0.0 °C at 760 mmHg, and a flash point of 132.5±17.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

1. Antioxidant and Neuroprotective Actions

Ethyl ferulate, a phenylpropanoid, demonstrates significant antioxidant and neuroprotective activities. Its applications span across nutraceutical and pharmaceutical industries. Scientific studies have highlighted its potential in treating mycobacterial infections, cosmetic uses, and neuroprotective activity. The compound's antioxidant, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative properties are particularly notable (F. Cunha et al., 2019).

2. Sunscreen Agent

Ethyl ferulate is used as a sunscreen agent in commercial sunscreen blends. Studies involving its photoisomerization suggest its effectiveness in sunscreen applications, pointing to its efficient non-radiative decay and trans-cis isomerization, which contribute to its role as a sunscreening agent (M. D. Horbury et al., 2017).

3. Synthesis Methods

Research has focused on the synthesis of ethyl ferulate using various methods. For instance, the use of celite-immobilized lipase in organic medium has been explored, revealing optimal conditions for its synthesis. This includes considerations of temperature, pH, and the influence of different ions on the synthesis process (Ashok Kumar & S. S. Kanwar, 2011).

4. Anti-Inflammatory Properties in Creams

Ethyl ferulate's incorporation in creams shows high sun protection capacity, and its comparison with ferulic acid reveals its efficiency as a free radical scavenger and inhibitor of oxidants produced by leukocytes. It also influences the rheological properties of emulsion-based creams, indicating potential use in formulations for specific skin areas (A. C. Nazaré et al., 2014).

5. Anticancer Effects

A recent study indicates that ethyl ferulate can significantly inhibit the growth of esophageal squamous cell carcinoma cells, demonstrating its potential as a chemopreventive agent. This inhibition is linked to its effect on the mammalian target of rapamycin (mTOR) signaling pathway (Mengjun Pang et al., 2022).

6. Polymer Cross-Coupling Interactions

Research has also delved into the radical coupling reactions between ethyl ferulate and other compounds, such as coniferyl alcohol, to better understand polymer cross-coupling interactions in plant cell walls. This suggests its role in natural plant processes and potential applications in understanding plant biology and developing plant-based materials (A. Zhang et al., 2009).

7. Solubility and Bioavailability Improvement

Studies have focused on increasing the solubility and bioavailability of ethyl ferulate by forming inclusion complexes. These complexes show increased solubility and stability, along with potent anti-inflammatory activity, suggesting enhanced therapeutic potential (F. Cunha et al., 2020).

Safety And Hazards

Ethyl ferulate is considered toxic and can cause serious eye irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Ethyl ferulate has been widely studied due to its beneficial health properties and shows a high sun protection capacity when incorporated in creams . It is more effective than ferulic acid as a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . The rheological alterations caused by the addition of Ethyl ferulate are indicative of lower spreadability, which could be useful for formulations used in restricted areas of the skin .

properties

IUPAC Name

ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJVZXXHKSYELS-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ferulate

CAS RN

4046-02-0
Record name Ethyl ferulate
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Record name Ethyl ferulate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl ferulate
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Record name Ethyl 4'-hydroxy-3'-methoxycinnamate
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Record name ETHYL FERULATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,070
Citations
A Kumar, SS Kanwar - Bioresource Technology, 2011 - Elsevier
… synthesis of ethyl ferulate by … of ethyl ferulate was recorded at 45 C, pH 8.5 and 1:1 ratio of ethanol and ferulic acid. Co 2+ , Ba 2+ and Pb 2+ ions enhanced the synthesis of ethyl ferulate …
Number of citations: 86 www.sciencedirect.com
G Scapagnini, DA Butterfield, C Colombrita… - Antioxidants & redox …, 2004 - liebertpub.com
In the CNS, the heme oxygenase (HO) system has been reported to be active and to operate as a fundamental defensive mechanism for neurons exposed to an oxidant challenge. We …
Number of citations: 201 www.liebertpub.com
FVM Cunha, AG Coelho, PSS Azevedo… - Expert opinion on …, 2019 - Taylor & Francis
… Due to the presence of the ester function in ethyl ferulate, it has higher lipophilicity than its … systematic review on the proven activities of ethyl ferulate and technological prospection on its …
Number of citations: 16 www.tandfonline.com
Y Wang, X Zhang, L Li, Z Zhang, C Wei, G Gong - PLoS One, 2021 - journals.plos.org
Background Ethyl ferulate (EF) is a derivative of ferulic acid (FA), which is a monomeric component purified from the traditional medicinal herb Ferula, but its effects have not been clear …
Number of citations: 14 journals.plos.org
A Aljawish, I Chevalot, J Jasniewski, C Paris, J Scher… - Food chemistry, 2014 - Elsevier
… The enzymatic oxidation of ferulic acid (FA) and ethyl ferulate (EF) with Myceliophthora … EF), indicating a higher substrate affinity for ethyl ferulate. Additionally, enzymatic oxidation led to …
Number of citations: 70 www.sciencedirect.com
Y Wu, Y Wang, Z Gao, D Chen, G Liu, B Wan… - Acta Pharmacologica …, 2021 - nature.com
Ethyl ferulate (EF) is abundant in Rhizoma Chuanxiong and grains (eg, rice and maize) and possesses antioxidative, antiapoptotic, antirheumatic, and anti-inflammatory properties. …
Number of citations: 22 www.nature.com
AC Nazaré, CMQG De Faria, BG Chiari, MS Petrônio… - Molecules, 2014 - mdpi.com
Ethyl ferulate (FAEE) has been widely studied due to its beneficial heath properties and, when incorporated in creams, shows a high sun protection capacity. Here we aimed to compare …
Number of citations: 26 www.mdpi.com
MD Horbury, LA Baker, NDN Rodrigues… - Chemical Physics …, 2017 - Elsevier
… In the present work, the photodynamics of ethyl ferulate in cyclohexane, are … We demonstrate that ethyl ferulate undergoes efficient non-… of ethyl ferulate’s role as a sunscreening agent. …
Number of citations: 35 www.sciencedirect.com
NDN Rodrigues, M Staniforth, JD Young… - Faraday …, 2016 - pubs.rsc.org
… ion yield (TR-IY) and velocity map imaging spectroscopies are employed to reveal the relaxation dynamics after photoexcitation in ethyl 4-hydroxy-3-methoxycinnamate (ethyl ferulate, …
Number of citations: 32 pubs.rsc.org
C Bomfim de Sa, A Brito Lira, AAO Filho… - Drug and Chemical …, 2022 - Taylor & Francis
By submitting this manuscript, each author certifies that they have made a direct and substantial contribution to the work reported in the manuscript. In this manuscript the conception, …
Number of citations: 3 www.tandfonline.com

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